REACTION_CXSMILES
|
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.OP(O)(O)=O.[Cl:20][C:21]1[CH:41]=[CH:40][C:24]([O:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=2[CH:32]2[C:36](=O)[CH2:35][N:34]([CH3:38])[C:33]2=[O:39])=[CH:23][CH:22]=1>O>[Cl:20][C:21]1[CH:41]=[CH:40][C:24]2[O:25][C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=3[C:32]3[C:33](=[O:39])[N:34]([CH3:38])[CH2:35][C:36]=3[C:23]=2[CH:22]=1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OC2=C(C=CC=C2)C2C(N(CC2=O)C)=O)C=C1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 140° C
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane (250 ml)
|
Type
|
WASH
|
Details
|
washed with sat. NaHCO3 (pH=7)
|
Type
|
CUSTOM
|
Details
|
After drying on magnesium sulphate the solvent
|
Type
|
CUSTOM
|
Details
|
was removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The resulting crude product was dissolved in methanol (520 ml) at 70° C
|
Type
|
CUSTOM
|
Details
|
removal of part of the methanol
|
Type
|
CUSTOM
|
Details
|
by evaporation the product
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight at −12° C
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C3=C(C(N(C3)C)=O)C3=C(O2)C=CC=C3)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 55 mmol | |
AMOUNT: MASS | 16.4 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |